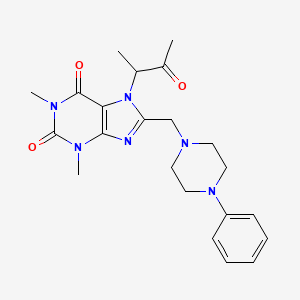

1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by its complex substitution pattern. The core structure consists of a xanthine scaffold (purine-2,6-dione) with modifications at the 1-, 3-, 7-, and 8-positions:

- 1- and 3-positions: Methyl groups, which enhance metabolic stability and influence steric interactions.

- 7-position: A 3-oxobutan-2-yl group, introducing ketone functionality that may participate in hydrogen bonding or redox reactions.

- 8-position: A (4-phenylpiperazin-1-yl)methyl substituent, contributing to receptor-binding affinity due to the piperazine moiety’s flexibility and phenyl group’s aromatic interactions.

Propriétés

IUPAC Name |

1,3-dimethyl-7-(3-oxobutan-2-yl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3/c1-15(16(2)29)28-18(23-20-19(28)21(30)25(4)22(31)24(20)3)14-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,15H,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUZLAKZQSUJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₅O₃

- Molecular Weight : 357.41 g/mol

- IUPAC Name : 1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

The structural complexity of this compound contributes to its diverse biological activities, which are explored in the following sections.

Antimicrobial Activity

Research has indicated that derivatives of purine compounds often exhibit antimicrobial properties. In a study on related compounds synthesized from 8-Chlorotheophylline, various derivatives were tested for their antimicrobial efficacy against several bacterial strains. The results showed that certain modifications led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine | Moderate | S. aureus, E. coli |

| 1,3-Dimethyl derivative (this compound) | Pending further study | TBD |

Anticancer Potential

The anticancer potential of purine derivatives has been a focus of numerous studies. A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of DNA synthesis and interference with cell cycle progression .

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Studies on phenylpiperazine derivatives suggest that they may have anxiolytic and antidepressant effects due to their interaction with serotonin receptors . The specific effects of this compound on neuroreceptors remain to be fully elucidated.

Anti-inflammatory Activity

Preliminary studies indicate that compounds similar to this one may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives from the parent compound and evaluated their biological activities. The results showed that modifications at the nitrogen positions significantly impacted their antimicrobial and anticancer properties .

Key Findings:

- Synthesis Method : Reacted with various substituted benzaldehydes.

- Biological Testing : Conducted using standard antimicrobial assays.

Study 2: Pharmacokinetics and Bioavailability

Another investigation focused on the pharmacokinetics of a closely related purine derivative. The study highlighted the importance of solubility and metabolic stability in enhancing bioavailability, which is crucial for therapeutic applications .

Applications De Recherche Scientifique

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as alkylation and acylation. Researchers utilize it to develop more complex molecules that can exhibit unique properties or biological activities.

Biological Studies

The compound's interaction with biological molecules positions it as a valuable tool in biochemical research. Its potential applications include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.

- Receptor Modulation : The purine backbone suggests possible interactions with adenosine receptors, which play critical roles in neurotransmission and inflammation.

Pharmacological Applications

Preliminary studies indicate that this compound may exhibit therapeutic properties:

- Neuroprotective Effects : Research has suggested that it could protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways.

- Antioxidant Activity : The presence of specific moieties may enhance its antioxidant properties, contributing to reduced cellular damage.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Neuroprotection Study : A study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegenerative conditions.

- Adenosine Receptor Interaction : Research indicated that the compound binds selectively to adenosine A2A receptors, which are implicated in various neurological disorders. This interaction could lead to new therapeutic strategies for conditions such as Parkinson's disease.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Comparative Observations

7-Position Substituents: The target compound’s 3-oxobutan-2-yl group introduces a ketone, distinguishing it from the 3-methylbutyl (lipophilic chain, ) and 3-phenylpropyl (aromatic bulk, ) groups. This ketone may enhance solubility or participate in metabolic pathways.

8-Position Substituents :

- The target compound’s (4-phenylpiperazin-1-yl)methyl group shares structural similarities with ’s 4-(2-furoyl)piperazinylmethyl and ’s 4-ethylpiperazinylmethyl . However, the phenyl group in the target compound likely enhances π-π stacking interactions compared to the ethyl or furoyl groups .

- ’s chloro and nitro substituents at the 8-position are electron-withdrawing, which may reduce nucleophilic substitution reactivity compared to the piperazine-linked groups .

Synthetic Approaches: highlights a high-yield (93%) synthesis via nucleophilic substitution using butylamine under sealed-tube conditions at 175°C, suggesting that bulky 8-position substituents (e.g., butylamino) require rigorous heating . ’s nitro and chloro derivatives were synthesized via direct substitution, with FTIR confirming functional groups (e.g., C–Cl stretch at 744 cm⁻¹) .

Spectral Characteristics :

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1,3-dimethyl-7-(3-oxobutan-2-yl)-8-((4-phenylpiperazin-1-yl)methyl)-purine-2,6-dione derivatives?

- Methodological Answer : The compound’s core structure is synthesized via nucleophilic substitution reactions. For example, brominated xanthine intermediates (e.g., 8-bromo-1,3-dimethylxanthine) are functionalized at the 7- and 8-positions using phenethyl or alkyne-based substituents. Post-functionalization, reactions with nucleophiles like thiols or hydrazines introduce pharmacophoric groups. Key steps include protecting group strategies for regioselective modifications and purification via column chromatography. Structural confirmation relies on FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., fragmentation patterns at m/z 149–169) .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Multimodal spectral analysis is critical:

- FTIR : Identifies carbonyl groups (C=O at ~1650–1700 cm⁻¹) and aliphatic C-H stretches (~2850–2960 cm⁻¹).

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 8-((4-phenylpiperazin-1-yl)methyl) protons appear as multiplet signals between δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .

Q. What computational tools predict the drug-like properties of this xanthine derivative?

- Methodological Answer : Public platforms like Chemicalize.org (based on ChemAxon) analyze parameters such as:

- Lipophilicity (logP) : Critical for membrane permeability.

- Topological Polar Surface Area (TPSA) : Predicts blood-brain barrier penetration.

- Synthetic Accessibility Score : Prioritizes feasible synthetic routes. These tools guide lead optimization by filtering compounds with poor bioavailability .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the interaction of this compound with adenosine receptors?

- Methodological Answer :

Receptor Preparation : Retrieve X-ray structures of A₁/A₂A adenosine receptors (PDB IDs: 6Z8, 5G53) and optimize protonation states.

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for tautomeric forms of the purine-dione core.

Docking Simulations : Use AutoDock Vina or Schrödinger Glide to assess binding affinities. Focus on key residues (e.g., His278 in A₂A) for hydrogen bonding with the 8-substituted piperazinyl group.

Validation : Compare docking scores with known xanthine-based antagonists (e.g., theophylline) and validate via mutagenesis studies .

Q. What experimental and computational approaches resolve contradictions in structure-activity relationship (SAR) data for 8-substituted xanthines?

- Methodological Answer :

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic 3-oxobutan-2-yl group at position 7) using tools like PharmaGist.

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-phenylpiperazine enhances solubility but may reduce receptor selectivity).

- In Vitro Assays : Test against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) to clarify selectivity trends. Contradictions in SAR often arise from divergent receptor coupling efficiencies or assay conditions .

Q. How can the compound’s metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the 3-oxobutan-2-yl moiety to enhance solubility and delay hepatic metabolism.

- Isotope Labeling : Use deuterium at metabolically labile positions (e.g., methyl groups) to prolong half-life.

- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes. Balance between metabolic stability and target engagement requires iterative optimization .

Q. What strategies mitigate solubility challenges in aqueous formulations of this hydrophobic xanthine derivative?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility.

- Salt Formation : React with HCl or trifluoroacetic acid (TFA) to form water-soluble salts.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Analytical techniques like dynamic light scattering (DLS) monitor particle size and stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.